molecular formula C9H13NO3 B14870335 2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid

2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid

Cat. No.: B14870335
M. Wt: 183.20 g/mol
InChI Key: ZAVZAYGIZJDVDE-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring bonded to a carboxylic acid group and a pyrrolidine ring bonded to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction typically occurs under mild conditions, with the use of an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used under mild conditions.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidine-1-carbonyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

    1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid: Contains an adamantane ring instead of a cyclopropane ring.

Uniqueness

2-(Pyrrolidine-1-carbonyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-8(10-3-1-2-4-10)6-5-7(6)9(12)13/h6-7H,1-5H2,(H,12,13)

InChI Key

ZAVZAYGIZJDVDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CC2C(=O)O

Origin of Product

United States

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